molecular formula C16H19NO3 B2555308 6-Ethyl-4-(morpholin-4-ylmethyl)chromen-2-one CAS No. 847338-99-2

6-Ethyl-4-(morpholin-4-ylmethyl)chromen-2-one

Cat. No. B2555308
CAS RN: 847338-99-2
M. Wt: 273.332
InChI Key: CCIWVBOXYCTYKE-UHFFFAOYSA-N
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Description

“6-Ethyl-4-(morpholin-4-ylmethyl)chromen-2-one” is a molecular entity with the formula C16H19NO3 . It is a type of 2H/4H-chromene, which is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .


Synthesis Analysis

The synthesis of 2H/4H-chromene analogs, such as “6-Ethyl-4-(morpholin-4-ylmethyl)chromen-2-one”, has been a subject of significant interest in the pharmaceutical sector . Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .


Molecular Structure Analysis

The molecular structure of “6-Ethyl-4-(morpholin-4-ylmethyl)chromen-2-one” is characterized by a fusion of a benzene nucleus with a dihydropyran ring system . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .

Scientific Research Applications

Synthesis and DNA-PK Inhibition

One key application of chromenone derivatives, closely related to 6-Ethyl-4-(morpholin-4-ylmethyl)chromen-2-one, is in the synthesis of inhibitors for DNA-dependent protein kinase (DNA-PK), crucial in the DNA repair process. This application is highlighted by the development of efficient synthetic routes for chromenone derivatives that serve as intermediates in creating potent DNA-PK inhibitors. These compounds, like NU7441, demonstrate significant potential in enhancing the effects of radiotherapy and chemotherapy by targeting DNA repair mechanisms in cancer cells (Aristegui et al., 2006), (Hardcastle et al., 2005).

Organic Synthesis and Catalysis

Chromenone compounds are also pivotal in organic synthesis, showcasing versatility in reactions like the one-pot multicomponent synthesis in water, which highlights the eco-friendly approach by reducing the use of hazardous materials and simplifying the process (Heravi et al., 2011). This methodology emphasizes the importance of such compounds in developing sustainable chemical processes.

Neuroprotective and Enzyme Inhibition

Further, novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety have been synthesized and evaluated for their neuroprotective effects and enzyme inhibitory activity. These compounds have shown promising results against acetylcholinesterase (AChE) and butylcholinestrase (BuChE), with significant implications in treating neurodegenerative diseases like Alzheimer's (Sameem et al., 2017).

Material Science Applications

In material science, morpholine-functionalized polycarbonate hydrogels have been developed for heavy metal ion sequestration. These hydrogels demonstrate stimuli-responsive properties towards pH, showcasing their potential in environmental remediation by capturing and retaining lead ions from aqueous solutions (Kawalec et al., 2013).

Future Directions

Given the versatile biological profiles of 2H/4H-chromenes, there is significant interest in the synthesis of heterocycle-incorporated chromene derivatives as potential scaffolds in the pharmaceutical sector . Future research may focus on developing more potent, new, and safe synthetic methodologies for chromene derivatives .

properties

IUPAC Name

6-ethyl-4-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-12-3-4-15-14(9-12)13(10-16(18)20-15)11-17-5-7-19-8-6-17/h3-4,9-10H,2,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIWVBOXYCTYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4-(morpholin-4-ylmethyl)chromen-2-one

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